Oxolane vs. Furan Carbonyl: Ring Saturation and Molecular Weight
The target compound (C11H16N4O2S, MW 268.34) is the fully saturated tetrahydrofuran (oxolane) analog of the aromatic furan-2-carbonyl comparator (C11H12N4O2S, MW 264.31). The mass difference of +4.03 Da reflects the addition of four hydrogen atoms upon saturation of the furan ring . This structural difference translates into a higher fraction of sp3-hybridized carbon atoms (CSP3 fraction ≈ 0.55 for the target, based on computed properties for the C11H16N4O2S molecular formula) compared to the fully sp2-hybridized furan ring in the comparator [1]. The increased sp3 character is associated with greater three-dimensionality and conformational flexibility, which are recognized parameters in lead optimization campaigns aiming to improve selectivity and reduce off-target promiscuity [2].
| Evidence Dimension | Molecular weight and ring saturation state |
|---|---|
| Target Compound Data | C11H16N4O2S, MW 268.34 g/mol; oxolane ring is fully saturated (sp3 C); CSP3 fraction ~0.55 |
| Comparator Or Baseline | 1-(Furan-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine: C11H12N4O2S, MW 264.31 g/mol; furan ring is aromatic (sp2 C); CSP3 fraction ~0.36 |
| Quantified Difference | ΔMW = +4.03 Da; ΔCSP3 fraction ≈ +0.19; 4 additional hydrogen atoms; conversion of aromatic ring to saturated cyclic ether |
| Conditions | Structural comparison based on molecular formula and saturation state; CSP3 fraction computed from molecular structure |
Why This Matters
The higher sp3 fraction and conformational flexibility of the oxolane analog may provide superior aqueous solubility relative to the planar aromatic furan comparator, an important practical consideration for in vitro assay preparation and formulation development.
- [1] Sildrug Database. Computed properties for compound C11H16N4O2S: clogP = 0.34; TPSA = 74.33 Ų; CSP3 Fraction = 0.55. View Source
- [2] Lovering F, Bikker J, Humblet C. Escape from flatland: increasing saturation as an approach to improving clinical success. J Med Chem. 2009;52(21):6752-6756. View Source
